molecular formula C16H14N2O2 B11853833 4-(((1H-Indol-3-yl)methyl)amino)benzoic acid CAS No. 74028-16-3

4-(((1H-Indol-3-yl)methyl)amino)benzoic acid

Katalognummer: B11853833
CAS-Nummer: 74028-16-3
Molekulargewicht: 266.29 g/mol
InChI-Schlüssel: VUFNUVKPAYTNTE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(((1H-Indol-3-yl)methyl)amino)benzoic acid is a compound that features an indole moiety connected to a benzoic acid structure via a methylamino linker. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The presence of the indole nucleus in this compound makes it a significant molecule in medicinal chemistry and pharmaceutical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((1H-Indol-3-yl)methyl)amino)benzoic acid typically involves the reaction of 4-aminobenzoic acid with 3-formylindole. The reaction is carried out in an ethanolic solution and refluxed for several hours. The resulting product is then concentrated, cooled, and purified .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(((1H-Indol-3-yl)methyl)amino)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Wissenschaftliche Forschungsanwendungen

4-(((1H-Indol-3-yl)methyl)amino)benzoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(((1H-Indol-3-yl)methyl)amino)benzoic acid involves its interaction with various molecular targets. The indole moiety can bind to specific receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain biological pathways, making it effective against various diseases . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(((1H-Indol-3-yl)methyl)amino)benzoic acid stands out due to its unique combination of the indole and benzoic acid structures, which confer specific biological activities and chemical reactivity. Its ability to form stable metal complexes and its diverse range of applications in scientific research further highlight its uniqueness .

Eigenschaften

CAS-Nummer

74028-16-3

Molekularformel

C16H14N2O2

Molekulargewicht

266.29 g/mol

IUPAC-Name

4-(1H-indol-3-ylmethylamino)benzoic acid

InChI

InChI=1S/C16H14N2O2/c19-16(20)11-5-7-13(8-6-11)17-9-12-10-18-15-4-2-1-3-14(12)15/h1-8,10,17-18H,9H2,(H,19,20)

InChI-Schlüssel

VUFNUVKPAYTNTE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=CN2)CNC3=CC=C(C=C3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.